
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde, also known as EMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMB is a benzaldehyde derivative that has a morpholine ring attached to it, making it a unique compound with interesting properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic processes. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to have various biochemical and physiological effects. In animal studies, 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to have anxiolytic and antidepressant effects. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has also been shown to have anticonvulsant and neuroprotective effects. In vitro studies have shown that 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde. One potential direction is the development of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde-based materials for use in organic electronics. Another potential direction is the investigation of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the investigation of the mechanism of action of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde and its effects on various metabolic processes could lead to new insights into the functioning of the human body.
Synthesemethoden
The synthesis of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde involves the reaction of 4-(4-morpholin-4-ylbutoxy)benzaldehyde with ethyl iodide in the presence of potassium carbonate. The reaction takes place in acetonitrile at room temperature and produces 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde as a yellow solid. The yield of the reaction is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been studied extensively in scientific research due to its potential applications in various fields. One of the major applications of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is in the field of organic electronics. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been used as a key building block in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-2-21-17-13-15(14-19)5-6-16(17)22-10-4-3-7-18-8-11-20-12-9-18/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBHIIABKLDDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
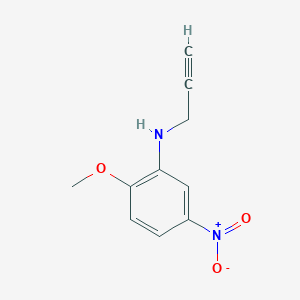
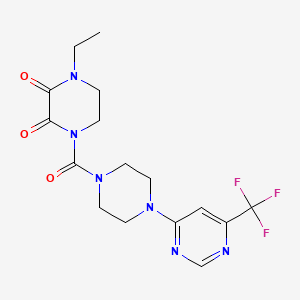
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
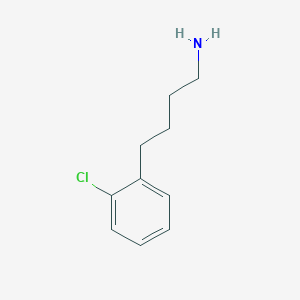
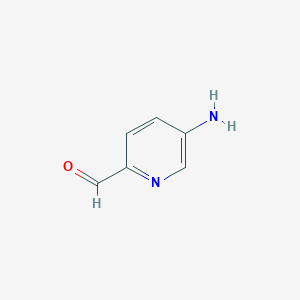
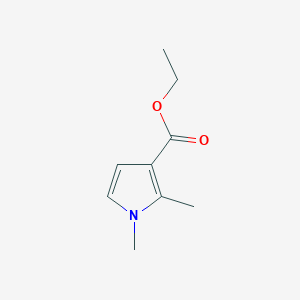
![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)
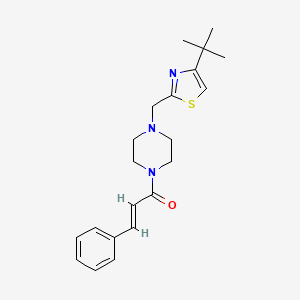
![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)


![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)